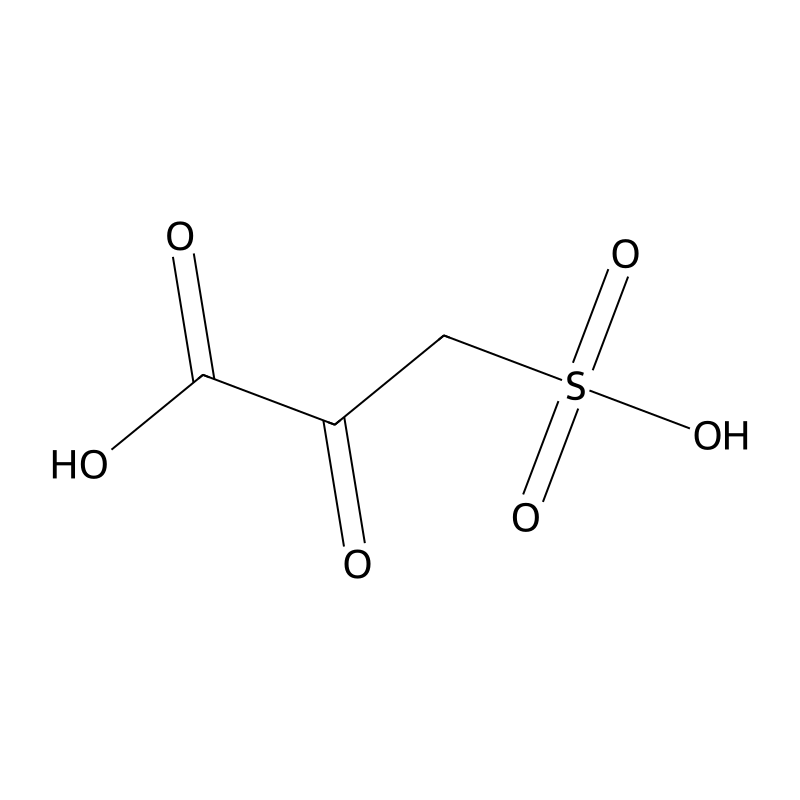Sulfopyruvate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Sulfopyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sulfopyruvate is a natural product found in Homo sapiens and Euglena gracilis with data available.
Sulfopyruvate, also known as beta-sulfopyruvic acid or 2-carboxy-2-oxoethanesulfonic acid, is an organic compound with the molecular formula C₃H₄O₆S. It consists of a pyruvic acid backbone with a sulfonic acid group attached at the C-3 position. This unique structure classifies it as a carboxyalkanesulfonic acid, which imparts distinct chemical properties and biological activities compared to its non-sulfonated counterparts .
Sulfopyruvate exhibits notable biological activity primarily through its role as a substrate in enzymatic reactions. It is involved in the metabolism of cysteinesulfonate and plays a part in sulfur amino acid metabolism. The compound has been shown to be stable and does not decompose spontaneously like some related compounds, making it a reliable substrate for various biochemical assays . Its ability to participate in redox reactions highlights its importance in cellular respiration and energy production.
Sulfopyruvate can be synthesized through both chemical and enzymatic methods. A common chemical synthesis method involves the reaction of bromopyruvic acid with sodium sulfite, yielding beta-sulfopyruvic acid with greater than 90% yield . Enzymatically, it can be prepared via transamination reactions using mitochondrial aspartate aminotransferase, which facilitates the conversion of cysteinesulfonate into sulfopyruvate . The purification of synthesized sulfopyruvate typically involves chromatography techniques to isolate the stable, water-soluble dilithium salt form of the compound.
Sulfopyruvate has several applications in biochemical research and potential therapeutic areas:
- Biochemical Assays: It serves as a substrate for various enzymatic assays, particularly those involving malate dehydrogenase.
- Metabolic Studies: Researchers utilize sulfopyruvate to study sulfur metabolism and related enzymatic pathways.
- Potential Therapeutics: Given its metabolic roles, there is interest in exploring sulfopyruvate's potential therapeutic applications in disorders related to sulfur amino acid metabolism .
Studies on sulfopyruvate interactions focus on its role as a substrate for specific enzymes, particularly sulfopyruvate decarboxylase. Research indicates that this enzyme requires both subunits to form an active dodecameric structure necessary for catalyzing the decarboxylation process efficiently . Additionally, interaction studies have shown that sulfopyruvate's stability compared to similar compounds allows for consistent results in metabolic assays.
Sulfopyruvate shares structural similarities with several other compounds, but its unique sulfonic acid group distinguishes it from others. Here are some similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Pyruvic Acid | A simple alpha-keto acid without a sulfonic group | Fundamental metabolic intermediate |
| Cysteinesulfonate | Contains a sulfonic group but differs structurally | Involved in sulfur metabolism |
| Beta-Sulfinylpyruvate | Similar structure but less stable | Decomposes spontaneously |
| Sulfoacetaldehyde | Product of sulfopyruvate decarboxylation | Serves as an intermediate in sulfur metabolism |
Sulfopyruvate's unique sulfonic group contributes to its stability and specific enzymatic roles that are not shared by these other compounds. Its involvement in key metabolic pathways further highlights its significance within biological systems.
Fundamental Chemical Characteristics
Sulfopyruvate possesses the molecular formula C₃H₄O₆S with a molecular weight of 168.13 grams per mole. The compound exists as a carboxyalkanesulfonic acid, characterized by its pyruvic acid backbone modified with a sulfonic acid functional group. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-oxo-3-sulfopropanoic acid, reflecting its structural organization with the ketone group at the second carbon position and the sulfonic acid group at the third carbon.
The chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System representation as C(C(=O)C(=O)O)S(=O)(=O)O. The International Chemical Identifier key BUTHMSUEBYPMKJ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical identification. The compound exhibits a physiological charge of -2 under normal biological conditions, indicating its existence as a dianion in physiological environments.
Physical and Chemical Properties
The physical properties of sulfopyruvate reflect its ionic nature and polar character. The compound exists as a solid under standard conditions with predicted water solubility of 12.9 milligrams per milliliter, indicating moderate aqueous solubility. The logarithm of the partition coefficient between octanol and water is -1.5, demonstrating the compound's hydrophilic nature and preference for aqueous environments.
The acid dissociation characteristics show a strongest acidic dissociation constant of -1.8, classifying sulfopyruvate as an extremely strong acidic compound. This property significantly influences its behavior in biological systems and its interactions with proteins and enzymes. The polar surface area measures 108.74 square angstroms, while the compound contains six hydrogen bond acceptors and two hydrogen bond donors, facilitating extensive hydrogen bonding networks in aqueous solutions.






